molecular formula C11H9NO2 B1340588 4-(Pyridin-2-yloxy)phenol CAS No. 68464-71-1

4-(Pyridin-2-yloxy)phenol

Cat. No. B1340588
CAS RN: 68464-71-1
M. Wt: 187.19 g/mol
InChI Key: RBICIHOONDLHDZ-UHFFFAOYSA-N
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Description

The compound 4-(Pyridin-2-yloxy)phenol is a phenol derivative that is of interest in various fields of chemistry and materials science due to its potential applications in polymer synthesis, dye production, and as a ligand in coordination chemistry. While the provided papers do not directly discuss 4-(Pyridin-2-yloxy)phenol, they do provide insights into related compounds that can help infer the properties and applications of the compound .

Synthesis Analysis

The synthesis of related phenolic compounds often involves condensation reactions or oxidative polymerization. For instance, the synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol was achieved through the reaction of 1,4-di(2-thienyl)-1,4-butanedione and 4-aminophenol, followed by electrochemical polymerization . Similarly, the oxidative polycondensation of 4-[(pyridin-3-ylimino)methyl]phenol was studied using various oxidants in an aqueous alkaline medium . These methods could potentially be adapted for the synthesis of 4-(Pyridin-2-yloxy)phenol.

Molecular Structure Analysis

The molecular structure of phenol derivatives is often characterized by spectroscopic techniques such as FT-IR, UV-Vis, and NMR . The molecular packing in the solid state can involve hydrogen bonding and π-π interactions, as seen in the crystal structure analysis of Zn(II) and Cd(II) coordination compounds containing a related Schiff-base ligand . These techniques and observations could be relevant for analyzing the molecular structure of 4-(Pyridin-2-yloxy)phenol.

Chemical Reactions Analysis

Phenol derivatives can participate in various chemical reactions, including forming metal complexes and undergoing polymerization. For example, metal complexes of 2-(2-pyridylazo)phenol and 4-(2-pyridylazo)phenol were prepared and studied for their chelating properties . The reactivity of 4-(Pyridin-2-yloxy)phenol could similarly be explored in the context of metal coordination chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenol derivatives, such as thermal stability, luminescent properties, and electrical conductivities, are important for their practical applications. The thermal stability of oligo-4-[(pyridin-3-ylimino)methyl]phenol was found to be higher than its monomeric form , and phenol-pyridyl boron complexes displayed bright blue luminescence . These properties are indicative of the potential behavior of 4-(Pyridin-2-yloxy)phenol in various applications.

Scientific Research Applications

Application in the Chemical Industry

“4-(Pyridin-2-yloxy)phenol” is a type of m-aryloxy phenol . These compounds have a wide range of applications in the chemical industry, particularly in the production of plastics, adhesives, and coatings . They are used due to their ability to improve these materials’ thermal stability and flame resistance .

Use as Antioxidants, Ultraviolet Absorbers, and Flame Retardants

m-Aryloxy phenols, including “4-(Pyridin-2-yloxy)phenol”, are used as antioxidants, ultraviolet absorbers, and flame retardants . These properties make them valuable in various industries, including plastics and coatings .

Potential Biological Activities

m-Aryloxy phenols have potential biological activities, including anti-tumor and anti-inflammatory effects . This suggests that “4-(Pyridin-2-yloxy)phenol” could potentially be used in medical research and drug development .

Food Industry

Phenolic compounds are natural bioactive molecules found mainly in plant tissues that have shown interesting bioactivities, such as antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities . This has led to great interest in their use by several industries, including the food industry . They are used as antioxidants in foods, used in dairy products, and as food additives .

Proteomics Research

“4-(Pyridin-2-yloxy)phenol” is also used as a specialty product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could potentially be used in experiments to study protein interactions, identify new proteins, or understand how proteins contribute to the progression of diseases .

Sustainable Technologies

Phenolic compounds are also being studied for their potential use in sustainable technologies . This includes developing strategies to improve their bioavailability, sustainable technologies of extraction and refinement, and stability procedures to increase the range of applicability .

Synthesis of Bioactive Natural Products and Conducting Polymers

Phenol derivatives, including “4-(Pyridin-2-yloxy)phenol”, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .

Use in the Production of Plastics, Adhesives, and Coatings

“4-(Pyridin-2-yloxy)phenol” is commonly used in the production of plastics, adhesives, and coatings due to its ability to improve these materials’ thermal stability and flame resistance .

Proteomics Research

“4-(Pyridin-2-yloxy)phenol” is also used as a specialty product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could potentially be used in experiments to study protein interactions, identify new proteins, or understand how proteins contribute to the progression of diseases .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-pyridin-2-yloxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-9-4-6-10(7-5-9)14-11-3-1-2-8-12-11/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBICIHOONDLHDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90562627
Record name 4-[(Pyridin-2-yl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-2-yloxy)phenol

CAS RN

68464-71-1
Record name 4-[(Pyridin-2-yl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following Scheme I: To a 100 mL round-bottomed flask equipped with condenser and N2 inlet were added 3.1 g (50.2 mmol) boric acid, 10 mL tetrahydrofuran, 2.3 mL (20 mmol) 30% hydrogen peroxide, and 1 mL concentrated sulfuric acid. To the reaction was added a solution of 2.0 g (10 mmol) 4-(pyridin-2-yloxy)-benzaldehyde in 10 mL tetrahydrofuran dropwise over 5 minutes. The reaction was stirred 3 hr at 60° C., cooled, filtered, and the filtrate neutralized with saturated aqueous sodium bicarbonate solution. The mixture was extracted into 2× ethyl acetate, and the organic layer washed with brine, dried over sodium sulfate, and evaporated. The residue was chromatographed on silica gel using hexane/ethyl acetate as eluant to afford 180 mg (9.6%) of the product as a solid.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
9.6%

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